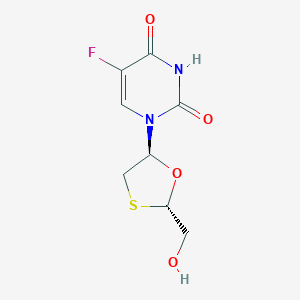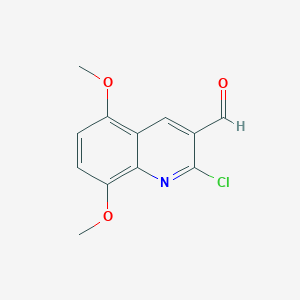
2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
描述
2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H10ClNO3. It belongs to the quinoline family, which is known for its diverse biological and pharmaceutical properties. Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine heterocyclic system.
作用机制
Mode of Action
Quinoline derivatives, a class of compounds to which this molecule belongs, are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to impact a variety of biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .
生化分析
Biochemical Properties
2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases. The aldehyde group in this compound can form Schiff bases with amino groups in proteins, leading to the formation of stable adducts. These interactions can modulate enzyme activity, either inhibiting or activating specific biochemical pathways. Additionally, the methoxy groups on the quinoline ring can participate in hydrogen bonding and hydrophobic interactions with other biomolecules, further influencing the compound’s biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can induce the expression of stress response genes and alter metabolic fluxes within the cell. These changes can lead to varied cellular outcomes, including apoptosis, proliferation, or differentiation, depending on the cell type and context .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine. This covalent modification can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can bind to DNA and RNA, potentially affecting transcription and translation processes. The compound’s ability to form hydrogen bonds and hydrophobic interactions also plays a crucial role in its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as exposure to light or extreme pH. Long-term exposure to this compound can lead to sustained changes in cellular processes, including prolonged activation or inhibition of signaling pathways and metabolic alterations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a particular dosage range leads to significant changes in cellular and physiological responses. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, potentially leading to covalent modifications and altered metabolic fluxes. Additionally, this compound can influence the levels of specific metabolites, such as reactive oxygen species (ROS) and glutathione, thereby affecting cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, depending on factors such as tissue permeability and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects. For example, localization to the mitochondria can influence mitochondrial function and energy metabolism, while nuclear localization can affect gene expression and DNA repair processes .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with appropriate reagents to introduce the methoxy groups at the 5 and 8 positions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .
化学反应分析
Types of Reactions
2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols. Substitution reactions can lead to a wide range of quinoline derivatives with different functional groups .
科学研究应用
2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals
相似化合物的比较
Similar Compounds
- 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde
- 2-Chloro-6,8-dimethylquinoline-3-carboxaldehyde
- 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde
- 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde
Uniqueness
2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde is unique due to the presence of both chloro and methoxy groups at specific positions on the quinoline ring. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-9-3-4-10(17-2)11-8(9)5-7(6-15)12(13)14-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZIUIXHMHLEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde in the synthesis of 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol?
A1: this compound serves as a crucial starting material in the synthesis of 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol. The research describes an allylation reaction where this aldehyde reacts with a specifically designed allylic iodide (tert-butyl-(3-(iodomethyl)but-3-enyloxy)dimethylsilane) in the presence of metallic indium. This reaction directly incorporates the quinoline moiety into the final compound [].
Q2: Is there any spectroscopic data available to confirm the structure of this compound?
A2: While the provided abstract doesn't detail the spectroscopic characterization of this compound itself, it emphasizes that the structure of the final product, 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol, was confirmed through elemental analysis and spectral data []. This suggests that the researchers likely characterized the starting aldehyde as well, but this information is not provided in the abstract.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)

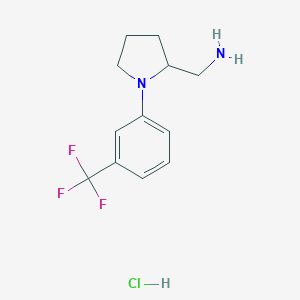

![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)

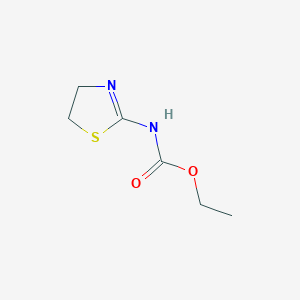

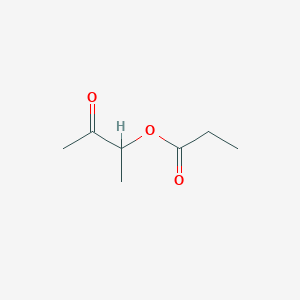
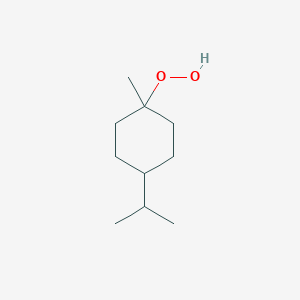
![1-[(E)-prop-1-enyl]pyrrolidin-2-one](/img/structure/B116263.png)
